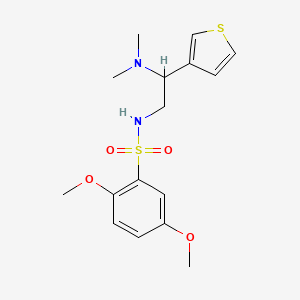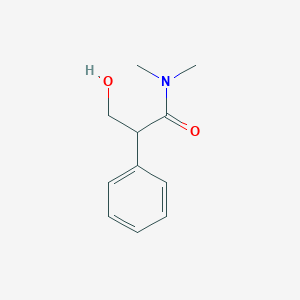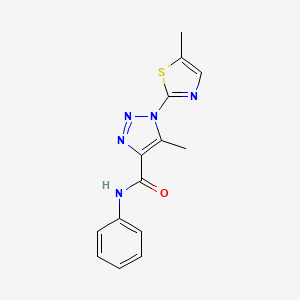![molecular formula C8H20ClNO B2514532 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride CAS No. 2305252-57-5](/img/structure/B2514532.png)
4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride involves various chemical reactions, including acylation and substitution. In one study, the synthesis of a trifluoromethyl-substituted compound was achieved through acylation of a thienyl propane derivative with trifluoroacetic anhydride, followed by reactions with hydroxylamine and hydrazine . Another study explored the reactions of chloro-butanol compounds with sodium hydroxide and isopropyl amine, leading to products through intramolecular substitution (SNi), bimolecular substitution (SN2), and elimination reactions . These studies provide insights into the synthesis routes that could potentially be applied or adapted for the synthesis of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride.
Molecular Structure Analysis
X-ray structural analysis plays a crucial role in understanding the molecular structure of synthesized compounds. For instance, the trifluoromethyl-substituted dielectrophile synthesized in one study was found to exist as a racemate with specific inter- and intramolecular hydrogen bonds, and its crystal structure showed specific alignments and torsion angles, indicating planarity in certain parts of the molecule . Such detailed structural analysis is essential for comprehending the three-dimensional arrangement and potential reactivity of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride.
Chemical Reactions Analysis
The chemical behavior of related compounds under various reaction conditions has been studied. For example, the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide was found to be dominated by intramolecular substitution, with significant contributions from bimolecular substitution and elimination reactions . Understanding these reaction mechanisms is vital for predicting and controlling the chemical reactions of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride, as well as for optimizing its synthesis.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride, they do offer insights into the properties of structurally similar compounds. For instance, the presence of a trifluoromethyl group and the planarity of certain rings can influence the compound's polarity, solubility, and reactivity . The reaction conditions and products described in the studies suggest that factors such as steric hindrance, electronic effects, and conformational preferences are important considerations for the physical and chemical properties of such compounds .
Wissenschaftliche Forschungsanwendungen
Photoinitiation and Polymerization
A study explored the use of a new alkoxyamine bearing a chromophore group for photoinitiation. The compound exhibited notable photophysical and photochemical properties, including the generation of corresponding alkyl and nitroxide radicals under UV irradiation. The study highlighted the potential of such compounds in nitroxide-mediated photopolymerization, demonstrating their effectiveness in polymer growth processes (Guillaneuf et al., 2010).
Chiral Compound Synthesis
Research on the synthesis of chiral and achiral imines derived from 2-phenyl-1H-imidazole-4-carbaldehyde revealed new insights. The study involved condensing this aldehyde with various amines and diamines, yielding several products. This work is significant for understanding the properties of these compounds and their potential applications in creating complex molecular structures (Pařík & Chlupatý, 2014).
Building Blocks for Polyamides
Another study focused on using derivatives of L-glutamic acid and L-alanine as building blocks for synthesizing a chiral monomer precursor of AABB-type polyamide. The research emphasized the synthesis route and its efficiency, highlighting the application of these compounds in creating structured and potentially functional polymers (Gómez, Orgueira, & Varela, 2003).
Self-Assembling Studies
A study conducted spectroscopic observations to understand the self-associations of various alcohols, including 2-methylpropan-2-ol, in different solutions. This research provides insights into the molecular interactions and self-assembly processes of these compounds, which is crucial for various applications in material science and chemistry (Iwahashi et al., 2000).
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)10-7-5-4-6-9;/h4-7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVGMKRNMPIBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)
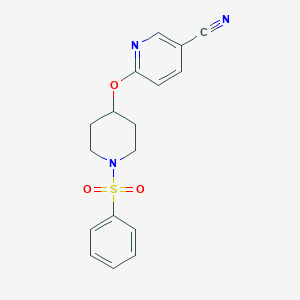
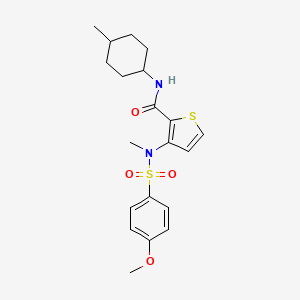
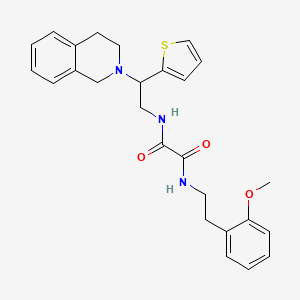

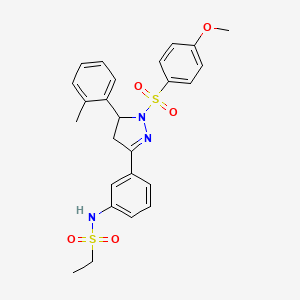
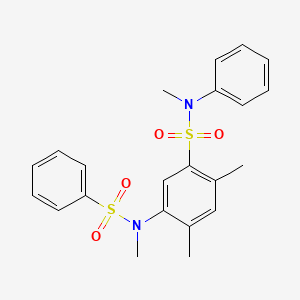
![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)
![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)
